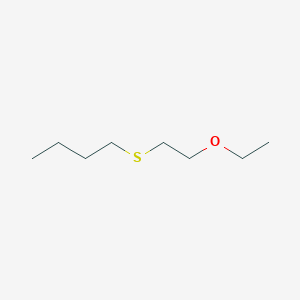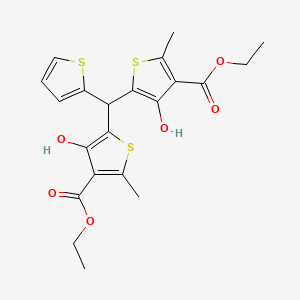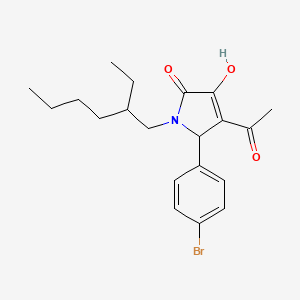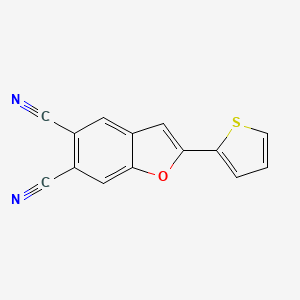
1-(Butylsulfanyl)-2-ethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxyethyl)sulfanyl]butane is an organic compound with the molecular formula C8H18OS It is known for its unique structure, which includes a butane backbone with an ethoxyethyl sulfanyl group attached
Preparation Methods
The synthesis of 1-[(2-ethoxyethyl)sulfanyl]butane typically involves the reaction of butylthiol with 2-ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-Ethoxyethyl)sulfanyl]butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[(2-Ethoxyethyl)sulfanyl]butane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-ethoxyethyl)sulfanyl]butane exerts its effects involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. The ethoxyethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and behavior .
Comparison with Similar Compounds
1-[(2-Ethoxyethyl)sulfanyl]butane can be compared with similar compounds such as:
- 2-(Butylsulfanyl)ethyl ethyl ether
- 1-(Butylsulfanyl)-2-ethoxyethane
- 2-Butylthio-1-ethoxyethane These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the ethoxyethyl and sulfanyl groups in 1-[(2-ethoxyethyl)sulfanyl]butane gives it distinct properties and applications .
Properties
CAS No. |
64080-53-1 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-(2-ethoxyethylsulfanyl)butane |
InChI |
InChI=1S/C8H18OS/c1-3-5-7-10-8-6-9-4-2/h3-8H2,1-2H3 |
InChI Key |
JNEDIXTZHKYKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethoxy-2-phenyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11059474.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11059487.png)

![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059519.png)

![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)
![4-(3-chloro-4-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11059533.png)


![2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11059544.png)
![5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059547.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11059559.png)
